Lenalidomide-CO-C3-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

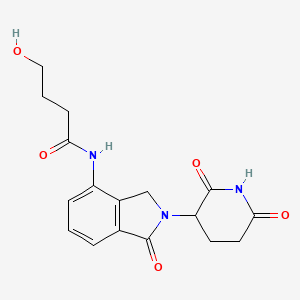

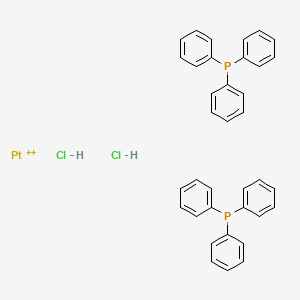

Lenalidomide-CO-C3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, designed to enhance its therapeutic effects while minimizing adverse side effects. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q. The compound exhibits potent antineoplastic, antiangiogenic, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C3-OH involves several key steps. Initially, 2-methyl-3-nitrobenzoic acid methyl ester undergoes bromination using N-bromosuccinimide in methyl acetate. This intermediate is then reduced using an iron and ammonium chloride reducing system to yield the final product .

Industrial Production Methods: Industrial production of lenalidomide typically involves a multi-step synthesis process. The bromination of 2-methyl-3-nitrobenzoic acid methyl ester is carried out at temperatures between 90 to 140°C using a bromine source and a radical initiator. The subsequent reduction of the nitro group is performed under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-CO-C3-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions are commonly used in its synthesis, particularly in the conversion of nitro groups to amino groups.

Substitution: Substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron and ammonium chloride are frequently used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of lenalidomide, each with unique properties and potential therapeutic applications .

Scientific Research Applications

Lenalidomide-CO-C3-OH has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of immunomodulatory drugs.

Biology: The compound is employed in research on cellular signaling pathways and immune modulation.

Medicine: this compound is investigated for its potential in treating various hematologic malignancies and solid tumors.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Lenalidomide-CO-C3-OH exerts its effects through multiple mechanisms:

Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.

Antiangiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting tumor growth.

Molecular Targets: this compound binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival .

Comparison with Similar Compounds

Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.

Pomalidomide: Another derivative with enhanced potency and reduced side effects.

CC-220 and CC-885: Novel thalidomide analogs designed for better clinical efficacy

Uniqueness: Lenalidomide-CO-C3-OH stands out due to its specific binding affinity to cereblon and its ability to induce the degradation of proteins crucial for cancer cell survival. This selective mechanism of action makes it a valuable therapeutic agent in the treatment of hematologic malignancies .

Properties

Molecular Formula |

C17H19N3O5 |

|---|---|

Molecular Weight |

345.3 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-hydroxybutanamide |

InChI |

InChI=1S/C17H19N3O5/c21-8-2-5-14(22)18-12-4-1-3-10-11(12)9-20(17(10)25)13-6-7-15(23)19-16(13)24/h1,3-4,13,21H,2,5-9H2,(H,18,22)(H,19,23,24) |

InChI Key |

MSAINFUHRNOTQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)

![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)